Viprostol
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Overview
Description
Viprostol is a synthetic prostaglandin E2 analog with the molecular formula C23H36O5. It is known for its potent antihypertensive properties and has been studied extensively for its ability to lower blood pressure in various models of hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Viprostol involves the preparation of organometallic cuprate complexes. These complexes are formed by reacting an alkyl lithium compound with a cuprous halide, followed by the reaction of the resulting complex with a vinyl stannane. The process requires maintaining an excess of alkyl lithium during the formation of the organometallic cuprate complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the purity and composition of the product .
Chemical Reactions Analysis
Types of Reactions: Viprostol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Scientific Research Applications
Viprostol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its antihypertensive properties and potential therapeutic applications in managing hypertension.
Industry: Used in the development of transdermal delivery systems and other pharmaceutical formulations .
Mechanism of Action
Viprostol exerts its effects by mimicking the action of natural prostaglandin E2. It binds to prostaglandin receptors on target cells, leading to a series of intracellular signaling events. These events result in the relaxation of smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include prostaglandin receptors and associated signaling pathways .
Comparison with Similar Compounds
Misoprostol: Another synthetic prostaglandin analog used for preventing gastric ulcers and inducing labor.
Dinoprostone: A naturally occurring prostaglandin E2 used for cervical ripening and labor induction.
Uniqueness of Viprostol: this compound is unique due to its potent and prolonged antihypertensive effects. Unlike other prostaglandin analogs, this compound has been specifically studied for its ability to lower blood pressure in various models of hypertension, making it a valuable compound in cardiovascular research .
Properties
CAS No. |
73621-92-8 |
---|---|
Molecular Formula |
C23H36O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1 |
InChI Key |
TWCQWABAGCMHLL-ROVQGQOSSA-N |
Isomeric SMILES |
CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O |
SMILES |
CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |
Canonical SMILES |
CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |
Appearance |
Solid powder |
73647-73-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
15-(deoxy)-16-hydroxy-16-vinylprostaglandin E2 methyl ester 15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester CL 115,347 CL 115347 DHV-PGE2Me viprostol viprostol, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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